

A Foundational Guide to Citrinin-Producing Fungi: Biosynthesis, Analysis, and Genetic Manipulation

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Introduction

Citrinin (CIT) is a polyketide mycotoxin with significant nephrotoxic, hepatotoxic, and carcinogenic properties, posing a considerable risk to food safety and public health.[1][2] First isolated from *Penicillium citrinum* in the 1930s, it is now known to be produced by multiple species within the genera *Penicillium*, *Aspergillus*, and *Monascus*. [3][4][5] The presence of citrinin is a major concern in various commodities, including stored grains, cereals, fruits, spices, and fermented products like red yeast rice, where *Monascus* species are used for their production of pigments and cholesterol-lowering statins. [3][6][7] Understanding the foundational biology of citrinin-producing fungi is critical for developing strategies to control contamination and for leveraging the biosynthetic machinery for novel applications.

This technical guide provides an in-depth overview of the core research on citrinin-producing fungi, detailing the biosynthetic pathway, the genetic architecture, methods for its analysis, and protocols for genetic manipulation.

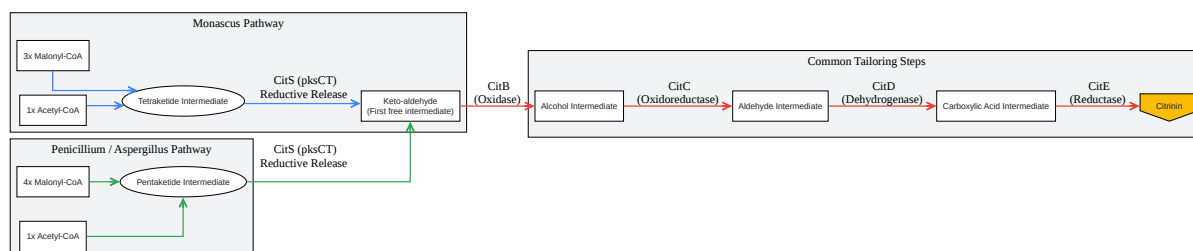
Citrinin Biosynthesis Pathway

The biosynthesis of citrinin is orchestrated by a dedicated gene cluster. The pathway begins with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (nrPKS). [8]

[9] A key distinction exists between the pathways in different fungal genera.

- In *Monascus* species, the pathway proceeds via a tetraketide intermediate. This is formed by the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules.[10][11]
- In *Penicillium* and *Aspergillus* species, the pathway initiates from a pentaketide intermediate, formed from one acetyl-CoA and four malonyl-CoA molecules.[9][11]

Following the initial polyketide synthesis by the core enzyme, Citrinin Synthase (CitS), a series of enzymatic modifications, including oxidation, reduction, and cyclization, are carried out by other enzymes encoded within the gene cluster to yield the final citrinin molecule.[8][9]



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Caption: Generalized citrinin biosynthesis pathway in fungi. (Within 100 characters)

The Citrinin Biosynthetic Gene Cluster

The genes responsible for citrinin production are organized in a conserved biosynthetic gene cluster (BGC).[12][13][14] The core of this cluster is the polyketide synthase gene, pksCT (also

known as citS).[15][16] This gene is surrounded by several ancillary genes encoding tailoring enzymes and regulatory proteins. While the exact composition can vary slightly between species, a minimal set of conserved genes is required for biosynthesis.[4]

Table 1: Key Genes in the Citrinin Biosynthetic Gene Cluster

| Gene Name(s) | Encoded Protein/Enzyme | Putative Function | Reference(s) |
|---------------|--|--|--------------|
| pksCT or citS | Non-reducing Polyketide Synthase (nrPKS) | Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. | [10][15][16] |
| ctnA | Transcriptional Activator | A Zn(II) ₂ Cys ₆ binuclear DNA binding protein that positively regulates the expression of the gene cluster. | [10] |
| citA (mrl1) | Serine Hydrolase | Function is not fully elucidated but appears to assist the PKS in releasing the keto-aldehyde intermediate. | [4][8][9] |
| citB (mrl2) | Non-heme Fe(II) Dependent Oxygenase | Oxidizes a methyl group on the aromatic ring to an alcohol. | [4][8][9] |
| citC (mrl7) | NAD(P) ⁺ Dependent Oxidoreductase | Oxidizes the alcohol intermediate to an aldehyde. | [4][9] |
| citD (mrl4) | NAD(P) ⁺ Dependent Aldehyde Dehydrogenase | Converts the aldehyde intermediate into a carboxylic acid. | [4][9] |

| citE (mrl6) | Short-chain Dehydrogenase/Reductase | Catalyzes the final reduction step to form the stable quinone-methide structure of citrinin. [[4][8][9] |

Quantitative Analysis of Citrinin Production

Citrinin production is highly variable and depends on the fungal strain, species, and culture conditions such as pH, temperature, and nutrient availability.[1][5] Genetic modifications, particularly targeting the biosynthetic genes, have proven effective in significantly reducing or eliminating citrinin production.[10][15]

Table 2: Examples of Citrinin Production in Various Fungal Strains

| Fungal Strain | Condition | Citrinin Production Level | Reference(s) |
|--|--------------------------|--------------------------------|--------------|
| Monascus purpureus (pksCT revertant) | Solid-state fermentation | 7.4 x 10^4 µg/g of dry mycelia | [10] |
| Monascus purpureus (pksCT disruptant) | Solid-state fermentation | Not detected | [15] |
| Monascus purpureus (ctnA knockout) | Solid-state fermentation | <1% of the wild-type strain | [10] |
| Monascus purpureus (ctnA overexpression) | Solid-state fermentation | 120% of the wild-type strain | [10] |
| Commercial Monascus products | Lipid extracts | 0.28 to 6.29 µg/g | [10] |
| Monascus strains | Submerged culture | 0.09 to 55.65 mg/kg | [10] |

| Monascus ruber with 10g/L glucose | Submerged culture | Complete absence of citrinin |[10] |

Experimental Protocols

Fungal Culture and Citrinin Extraction

Objective: To culture a citrinin-producing fungus and extract the mycotoxin for analysis.

Methodology:

- Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice) with spores of the fungal strain (e.g., *M. purpureus*).
- Incubation: Incubate the culture under optimal conditions for citrinin production, typically at 28-30°C for 7-14 days in the dark.[\[5\]](#)[\[17\]](#)
- Harvesting: For liquid cultures, separate the mycelia from the broth by filtration. For solid cultures, dry and grind the fermented substrate.
- Extraction:
 - Weigh 1-5 grams of lyophilized mycelia or ground substrate into a centrifuge tube.
 - Add 10-20 mL of an extraction solvent, such as acetonitrile/water (80:20 v/v) with 0.1% formic acid.[\[1\]](#)
 - Homogenize or vortex vigorously for 20-30 minutes.
 - Centrifuge the mixture and collect the supernatant.
 - The supernatant can be filtered and directly analyzed or subjected to further clean-up.

Citrinin Quantification by HPLC with Fluorescence Detection (HPLC-FLD)

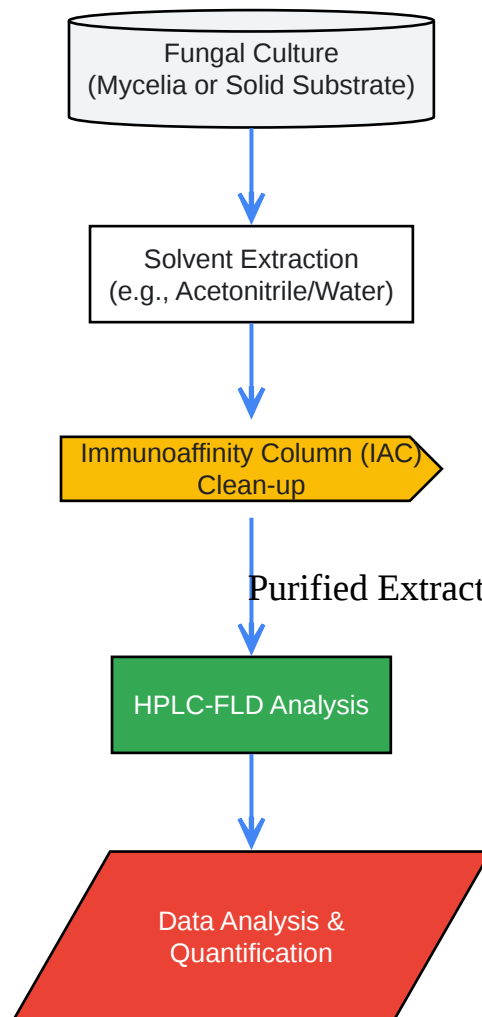
Objective: To quantify the concentration of citrinin in a fungal extract.

Methodology:

- Sample Clean-up (Optional but Recommended): Use an immunoaffinity column (IAC) specific for citrinin to remove interfering matrix components and concentrate the analyte.[\[7\]](#)[\[18\]](#)
- Chromatographic System: An Agilent 1260 Infinity II HPLC system or equivalent.
- Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[\[19\]](#)

- Mobile Phase: An isocratic mixture of acetonitrile and acidified water (e.g., 50:50 v/v acetonitrile/10 mM phosphoric acid, pH 2.5).[18]
- Flow Rate: 1.0 mL/min.[19]
- Detection: Fluorescence detector set to an excitation wavelength of ~330 nm and an emission wavelength of ~500 nm.[18][19]
- Quantification: Prepare a calibration curve using certified citrinin standards. The concentration in the sample is determined by comparing its peak area to the calibration curve. The limit of detection (LOD) can reach as low as 0.1 µg/kg in certain matrices.[18][19]

Workflow for Citrinin Quantification



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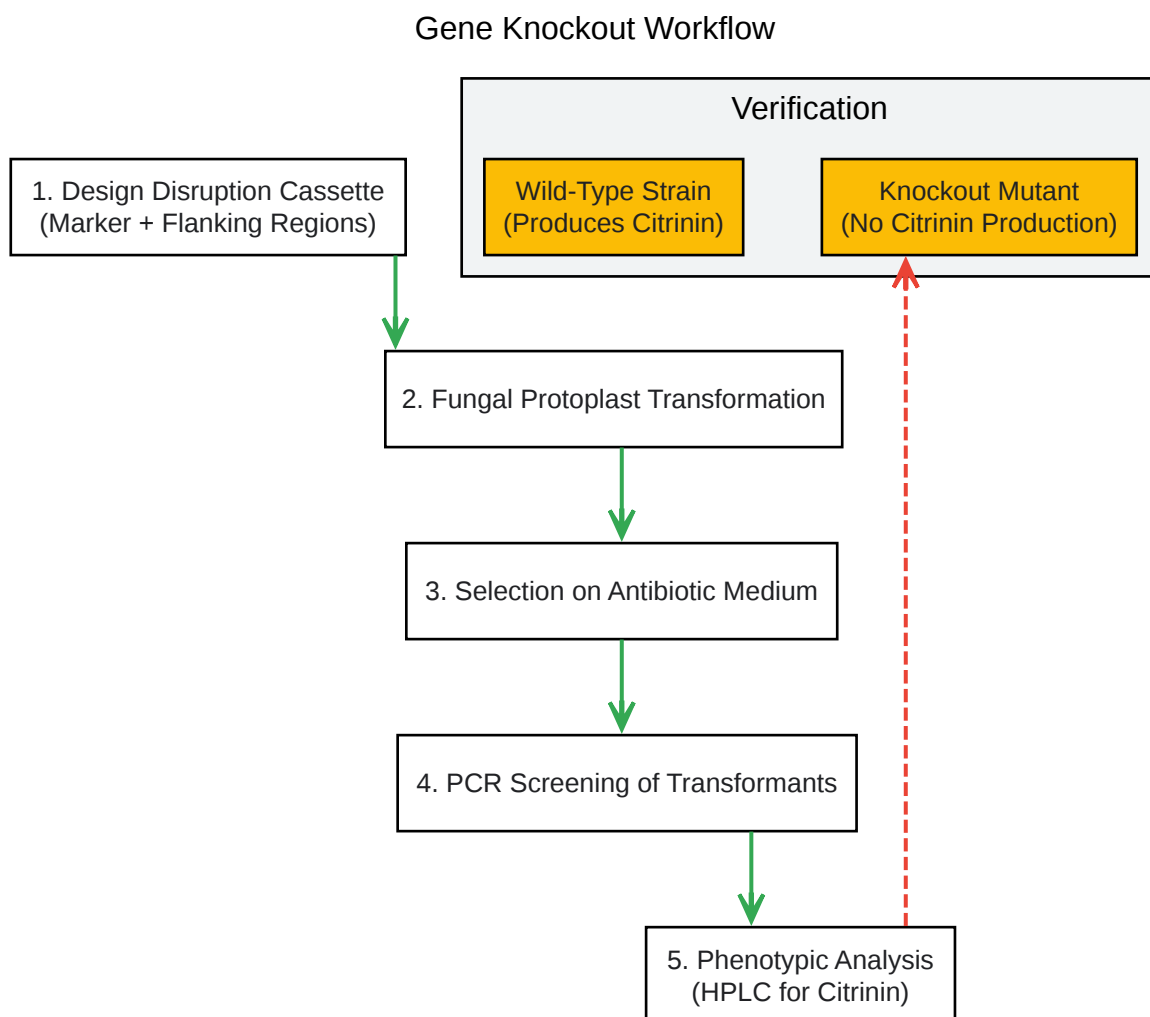
Caption: Experimental workflow for citrinin analysis via HPLC-FLD. (Within 100 characters)

Gene Knockout by Homologous Recombination

Objective: To disrupt a target gene in the citrinin BGC to confirm its function.

Methodology:

- **Construct Design:** Design a gene disruption cassette containing a selectable marker (e.g., antibiotic resistance gene like neomycin) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., pksCT).[\[15\]](#)[\[20\]](#)
- **Cassette Amplification:** Amplify the disruption cassette using PCR.
- **Protoplast Formation:** Treat young fungal mycelia with enzymes (e.g., lysing enzymes) to digest the cell wall and generate protoplasts.
- **Transformation:** Introduce the disruption cassette into the fungal protoplasts using a method like Agrobacterium-mediated transformation or PEG-calcium chloride transformation.[\[8\]](#)
- **Selection:** Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., G418 antibiotic). Only transformants that have successfully integrated the resistance gene will grow.[\[12\]](#)
- **Screening and Verification:**
 - Screen the resulting colonies by PCR using primers that can differentiate between the wild-type allele and the disrupted allele.
 - Confirm the absence of citrinin production in the knockout mutants using HPLC analysis.
 - Southern blot analysis can be used for further confirmation of the homologous recombination event.



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Caption: Workflow for functional analysis of citrinin genes via knockout. (Within 100 characters)

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